4-(Cyclobutoxymethyl)-1,2-difluorobenzene
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Overview
Description
4-(Cyclobutoxymethyl)-1,2-difluorobenzene is an organic compound characterized by the presence of a cyclobutyl group attached to a benzene ring substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclobutoxymethyl)-1,2-difluorobenzene typically involves the reaction of 1,2-difluorobenzene with cyclobutylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding cyclobutylmethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: HNO3 for nitration, Br2 for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Cyclobutylmethyl derivatives.
Substitution: Nitro or bromo derivatives of the original compound.
Scientific Research Applications
4-(Cyclobutoxymethyl)-1,2-difluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Cyclobutoxymethyl)-1,2-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The compound’s effects are mediated through pathways involving the modulation of enzyme activity or receptor binding, which can result in changes in cellular processes.
Comparison with Similar Compounds
- 4-(Cyclopropylmethyl)-1,2-difluorobenzene
- 4-(Cyclopentylmethyl)-1,2-difluorobenzene
- 4-(Cyclohexylmethyl)-1,2-difluorobenzene
Comparison: 4-(Cyclobutoxymethyl)-1,2-difluorobenzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. These differences can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C11H12F2O |
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Molecular Weight |
198.21 g/mol |
IUPAC Name |
4-(cyclobutyloxymethyl)-1,2-difluorobenzene |
InChI |
InChI=1S/C11H12F2O/c12-10-5-4-8(6-11(10)13)7-14-9-2-1-3-9/h4-6,9H,1-3,7H2 |
InChI Key |
DJNZPEALJSSLCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCC2=CC(=C(C=C2)F)F |
Origin of Product |
United States |
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